molecular formula C22H23FN2O3S B2369260 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1286726-71-3

4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No. B2369260
CAS RN: 1286726-71-3
M. Wt: 414.5
InChI Key: LZEVMHSKSUVQRY-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.

Mechanism Of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the inhibition of bacterial cell wall synthesis and DNA replication. This compound targets the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folate. By inhibiting this enzyme, the compound disrupts the production of DNA and proteins, ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial and anticancer properties, 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of inflammatory cytokines. Additionally, it has been tested for its ability to lower blood glucose levels and has shown promising results in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of bacterial strains, making it a valuable tool for studying bacterial infections. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. One area of interest is its potential as an anticancer agent, and further studies could investigate its efficacy in different types of cancer. Additionally, research could focus on optimizing the synthesis of this compound to improve its purity and yield. Finally, future studies could explore the potential of this compound in treating other diseases, such as diabetes and inflammatory disorders.

Synthesis Methods

The synthesis of 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide with ethyl iodide in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

The potential applications of 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in scientific research are vast. This compound has been shown to have antimicrobial properties and has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been studied for its potential as an anticancer agent and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-2-28-22-12-11-20(16-21(22)23)29(26,27)25(17-19-10-6-7-14-24-19)15-13-18-8-4-3-5-9-18/h3-12,14,16H,2,13,15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEVMHSKSUVQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

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